benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Catalog No.
S13814270
CAS No.
M.F
C15H20N2O2
M. Wt
260.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carbo...

Product Name

benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

IUPAC Name

benzyl 2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C15H20N2O2/c18-15(19-11-12-5-2-1-3-6-12)17-8-4-7-13-9-16-10-14(13)17/h1-3,5-6,13-14,16H,4,7-11H2

InChI Key

CYLXTAHWMBAPHI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2N(C1)C(=O)OCC3=CC=CC=C3

Benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a benzyl group and an octahydro-pyrrolo[3,4-b]pyridine ring system. This compound is of significant interest in various scientific fields due to its potential applications in chemistry, biology, and medicine. Its molecular formula is C16H23N5O2C_{16}H_{23}N_{5}O_{2} with a molecular weight of approximately 317.39 g/mol. The compound's intricate architecture allows for diverse chemical reactivity and biological interactions, making it a valuable subject for research.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction processes can be executed with lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions may occur at the benzyl group or within the pyrrolo[3,4-b]pyridine ring.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

Research indicates that benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate exhibits promising biological activity. It has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biological pathways. Further studies are necessary to fully elucidate its pharmacological effects and therapeutic applications.

The synthesis of benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate typically involves multi-step organic reactions:

  • Formation of the Pyrrolo[3,4-b]pyridine Ring: Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Benzyl Group: Achieved through benzylation using benzyl halides in the presence of bases like sodium hydride or potassium carbonate.
  • Addition of the Carboxylate Group: This step often involves reacting intermediates with carboxylic acid derivatives to form the final product.

These synthetic routes are crucial for producing this compound in research and industrial applications.

Benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biology: Investigated for its bioactive properties, particularly in antimicrobial and anticancer research.
  • Medicine: Explored for potential therapeutic uses in drug development.
  • Industry: Utilized in developing advanced materials and chemical processes.

Its multifaceted applications underline its importance in both academic research and practical industrial contexts.

Interaction studies involving benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate focus on its binding affinity to various biological targets. Preliminary findings suggest that it may interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic benefits. Detailed mechanistic studies are required to understand these interactions fully and assess their implications for drug design.

Benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate shares structural similarities with several other compounds in the pyrrolidine and pyridine classes. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Benzyl-octahydro-pyrrolo[3,4-b]pyridineC14H20N2C_{14}H_{20}N_{2}Lacks carboxylate group; simpler structure
tert-butyl 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylateC18H29N2O2C_{18}H_{29}N_{2}O_{2}Contains a tert-butyl group; different sterics
6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridineC16H23N5C_{16}H_{23}N_{5}Contains an aminocarbamimidoyl group; enhanced biological activity

The uniqueness of benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate lies in its specific combination of functional groups that may confer distinct biological activities and reactivity profiles compared to these similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

260.152477885 g/mol

Monoisotopic Mass

260.152477885 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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